methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C8H5Cl2N3O2 and its molecular weight is 246.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Interaction with Glycine Esters
Research by Zinchenko et al. (2018) explores the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This study indicates the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine. The reaction features and the potential for synthesizing biologically active compounds from these derivatives are highlighted Zinchenko et al., 2018.
Synthesis of Methyl Esters
Tumkevičius et al. (2013) discuss the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids. These compounds, which are intermediates for preparing methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, exhibit fungicidal properties. This paper provides valuable insights into the synthesis and potential applications of these compounds Tumkevičius et al., 2013.
Palladium-Catalyzed Reactions
Dodonova et al. (2010) explore the palladium-catalyzed cross-coupling reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids. This process leads to a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene. The research highlights the chemical versatility and reactivity of pyrrolo[2,3-d]pyrimidine derivatives in creating densely substituted compounds Dodonova et al., 2010.
Synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids
Verves et al. (2013) present methods for synthesizing ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. These derivatives are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates via intramolecular cyclization. This research contributes to the understanding of pyrimido-pyrrolo[2,1-c][1,4]oxazines and their potential applications Verves et al., 2013.
Mechanism of Action
Target of Action
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound Pyrimidine derivatives, which include this compound, have been associated with diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms .
Biochemical Pathways
Pyrimidine derivatives have been associated with a wide range of biological potentials, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological potentials .
Action Environment
It’s known that the compound should be stored in a refrigerator and is stable at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . The inhibition of α-amylase by this compound can lead to a reduction in glucose production, making it a potential candidate for antidiabetic therapies. Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of α-amylase by this compound can lead to altered glucose metabolism in cells, affecting energy production and storage . Furthermore, this compound may impact cell signaling pathways by binding to specific receptors or enzymes, thereby influencing downstream signaling events and gene expression patterns.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as α-amylase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and nucleic acids, resulting in changes in gene expression and cellular function. The binding interactions of this compound with biomolecules can lead to conformational changes, enzyme inhibition or activation, and alterations in cellular processes.
Properties
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMMTTBFLHJEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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